(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)17(24)18-11-13-6-8-22(9-7-13)16(23)5-4-14-3-2-10-25-14/h2-5,10,12-13H,6-9,11H2,1H3,(H,18,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFDUXJUQLIPL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups:
- Furan ring : Known for its reactivity and ability to interact with biological systems.
- Piperidine moiety : Contributes to the compound's pharmacological properties.
- Triazole and carboxamide functionalities : These groups are often associated with diverse biological activities.
Molecular Formula : C₁₈H₁₉N₃O₃
Molecular Weight : 325.36 g/mol
CAS Number : 1235677-20-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, which is crucial for its potential anticancer properties.
- Modulation of Receptor Activity : It may act as a ligand for certain receptors, influencing signaling pathways critical for cell proliferation and survival.
Anticancer Potential
Recent studies have indicated that compounds containing triazole scaffolds exhibit significant anticancer properties. For instance, the incorporation of the triazole ring in this compound enhances its ability to target cancer cells selectively. The following table summarizes the anticancer effects observed in various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 10 | Induction of apoptosis via caspase activation | |
| MCF-7 | 15 | Inhibition of growth factor signaling | |
| A549 | 12 | Modulation of cell cycle progression |
Other Biological Activities
In addition to its anticancer potential, this compound has shown promise in other areas:
- Antimicrobial Activity : The presence of the furan ring suggests potential antibacterial properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole and piperidine moieties can significantly affect the biological activity of the compound. For example:
- Triazole Substituents : Alterations in substituents on the triazole ring can enhance binding affinity to target proteins.
- Piperidine Modifications : Changes in the piperidine structure can influence both pharmacokinetics and toxicity profiles.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : This study demonstrated that treatment with the compound resulted in a significant decrease in cell viability due to apoptosis induction through caspase pathways .
- MCF-7 Breast Cancer Model : In this model, this compound was found to effectively inhibit tumor growth by blocking estrogen receptor signaling pathways .
- A549 Lung Cancer Cells : The compound exhibited potent antiproliferative effects by inducing cell cycle arrest at the G0/G1 phase .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds incorporating triazole and furan moieties exhibit promising anticancer properties. The mechanism of action often involves:
- Inhibition of tumor growth : The compound may interfere with cancer cell proliferation through apoptosis induction.
- Targeting specific pathways : It may modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Preliminary studies suggest that derivatives of this compound can enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms.
Anti-inflammatory Effects
The presence of the piperidine structure suggests potential anti-inflammatory applications. Compounds with similar structures have been shown to:
- Inhibit pro-inflammatory cytokines : This action can reduce inflammation in various models of inflammatory diseases.
- Modulate immune responses : By affecting the activity of immune cells, the compound may help in managing autoimmune conditions.
Neuroprotection
Given the increasing interest in neuroprotective agents, this compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. Potential mechanisms include:
- Antagonism at NMDA receptors : This could limit excitotoxicity associated with conditions like Alzheimer's disease.
- Reduction of oxidative stress : By scavenging free radicals, it may protect neuronal cells from damage .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Anti-inflammatory | Cytokine inhibition | |
| Neuroprotective | NMDA receptor antagonism |
Case Study: Anticancer Efficacy
A study evaluating the anticancer properties of similar triazole-containing compounds demonstrated significant tumor reduction in xenograft models when administered at specific dosages. These findings support further exploration into the therapeutic potential of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in oncology.
Case Study: Neuroprotective Effects
In vitro studies showed that the compound could reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to modulate glutamate signaling pathways, indicating its potential use in treating conditions such as Parkinson's and Alzheimer's diseases .
Preparation Methods
Functionalization of Piperidine
Piperidin-4-ylmethanol is converted to piperidin-4-ylmethanamine via a two-step process:
- Mitsunobu Reaction : Treatment with phthalimide and diethyl azodicarboxylate (DEAD) yields N-(piperidin-4-ylmethyl)phthalimide.
- Deprotection : Hydrazinolysis removes the phthalimide group, yielding piperidin-4-ylmethanamine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Phthalimide, DEAD, PPh₃ | THF | 0°C → rt | 85% |
| 2 | NH₂NH₂·H₂O | EtOH | Reflux | 92% |
Acryloylation with Furan-2-ylacryloyl Chloride
Piperidin-4-ylmethanamine reacts with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions:
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 15.2 Hz, 1H, CH=CHCO), 6.85 (d, J = 15.2 Hz, 1H, CH=CHCO), 6.65–6.55 (m, 2H, furan-H), 3.75–3.60 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H).
- HPLC Purity : 98.5%.
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A regioselective CuAAC reaction forms the 1,4-disubstituted triazole core:
- Azide Preparation : Propiolic acid is converted to propioloyl azide via reaction with NaN₃ and TMSCl.
- Cycloaddition : Propioloyl azide reacts with methylamine in the presence of CuSO₄·5H₂O and sodium ascorbate.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Reducing Agent | Sodium ascorbate |
| Solvent | H₂O/MeOH (1:1) |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 89% |
Side Products : Less than 2% 1,5-regioisomer detected via HPLC.
Methylation of Triazole
The triazole nitrogen is methylated using methyl iodide and K₂CO₃ in DMF:
Amide Coupling and Final Assembly
Carboxylic Acid Activation
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM:
Coupling with Piperidine Intermediate
The NHS ester reacts with 1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methanamine in DCM:
Purification :
Alternative Synthetic Routes
Metal-Free Triazole Synthesis
Bai et al.’s method employs α-chlorotosylhydrazones and arylamines under metal-free conditions to form 1,4-disubstituted triazoles:
Microwave-Assisted Cycloaddition
Microwave irradiation (150°C, 30 minutes) accelerates CuAAC, reducing reaction time by 80% compared to conventional heating.
Analytical Data and Spectral Characterization
¹H NMR of Final Compound
- δ 8.30 (s, 1H, triazole-H), 7.50 (d, J = 15.2 Hz, 1H, CH=CHCO), 6.90 (d, J = 15.2 Hz, 1H, CH=CHCO), 6.70–6.60 (m, 2H, furan-H), 4.10–3.95 (m, 2H, piperidine-H), 3.90 (s, 3H, N-CH₃).
HPLC-MS Analysis
- Molecular Ion : [M+H]⁺ m/z 402.2 (calculated 402.15).
- Retention Time : 6.8 minutes (C18 column, MeCN/H₂O 70:30).
Challenges and Optimization
Regioselectivity in Triazole Formation
CuAAC exclusively yields 1,4-disubstituted triazoles, but residual copper may necessitate chelating agents (e.g., EDTA) during purification.
Acryloyl Group Stability
The (E)-configuration of the acryloyl group is preserved by maintaining low temperatures (<30°C) during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
